![molecular formula C22H19ClN6O2 B2569242 3-(2-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921552-95-6](/img/structure/B2569242.png)

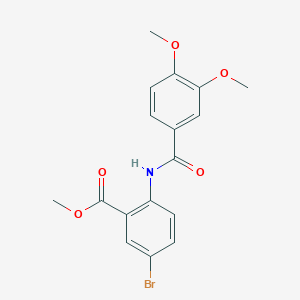

3-(2-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

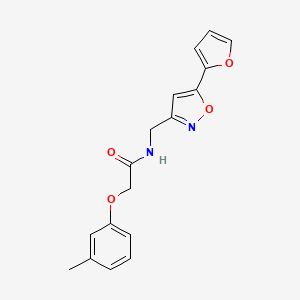

Pyrazines and pyridazines fused to 1,2,3-triazoles, which include the compound , can be obtained through a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Scientific Research Applications

Synthesis and Biological Activity

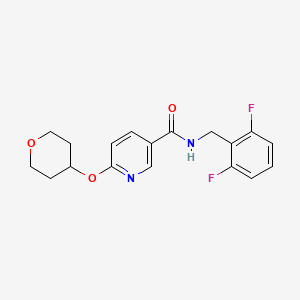

Novel Synthesis Techniques : Research has led to the development of various synthetic routes to create triazolo[4,3-e]purine derivatives and related compounds. For instance, studies have reported the heteroaromatization with 4-hydroxycoumarin to synthesize new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, highlighting innovative approaches to accessing these complex molecular frameworks (El-Agrody et al., 2001).

Anticancer and Antiviral Applications : Several studies have explored the anticancer and antiviral potentials of triazolo[4,3-e]purine derivatives. For example, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and shown to exhibit potent in vitro anti-proliferative activity against human cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Sucharitha et al., 2021).

Antimicrobial Activity : The antimicrobial properties of triazolo[4,3-e]purine derivatives and related compounds have also been investigated. Research has shown that some synthesized compounds exhibit considerable antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Ashour et al., 2012).

Chemical Structure Analysis and Material Science

- Vibrational Spectroscopy Studies : The study of the vibrational spectroscopic properties of triazolo[4,3-a][1,4] diazepine and related compounds using FT-IR and FT-Raman techniques, alongside quantum mechanical methods, has provided insights into their molecular geometry, vibrational frequencies, and potential biological activity. Such studies are crucial for understanding the physicochemical properties of these compounds (Kuruvilla et al., 2018).

Mechanism of Action

Target of Action

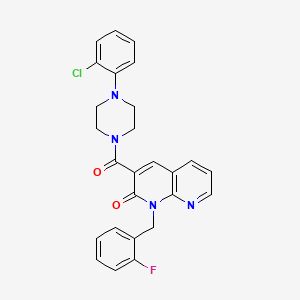

Similar compounds have been shown to target cyclin-dependent kinases (cdks) such as cdk2 . CDKs play a crucial role in cell cycle regulation and are often implicated in cancer progression .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis .

Biochemical Pathways

Inhibition of cdk2, a potential target of this compound, can affect the cell cycle, particularly the transition from g1 to s phase .

Pharmacokinetics

Similar compounds have been shown to have suitable pharmacokinetic properties .

Result of Action

Similar compounds have been shown to induce significant alterations in cell cycle progression and apoptosis within cells .

properties

IUPAC Name |

8-(2-chlorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2/c1-27-20-17(19(30)24-22(27)31)28(13-7-10-14-8-3-2-4-9-14)21-26-25-18(29(20)21)15-11-5-6-12-16(15)23/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWNIUMTKKCKQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B2569159.png)

![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)

![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide](/img/structure/B2569169.png)

![2-(4-Butoxyphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2569175.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569176.png)

![4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2569177.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2569182.png)